molecular formula C6H12N2O B14525991 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol CAS No. 62439-68-3

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B14525991
CAS No.: 62439-68-3
M. Wt: 128.17 g/mol
InChI Key: XFEMNTYVRZXDTN-UHFFFAOYSA-N
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Description

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce different substituents to the imidazole ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazoles.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4,5-dihydro-2-methyl-:

    1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-:

Uniqueness

2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethan-1-ol group provides additional functionality, making it versatile for various applications.

Properties

CAS No.

62439-68-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanol

InChI

InChI=1S/C6H12N2O/c1-8-4-3-7-6(8)2-5-9/h9H,2-5H2,1H3

InChI Key

XFEMNTYVRZXDTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1CCO

Origin of Product

United States

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